

A Deep Dive into Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

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Compound of Interest

Compound Name: DBCO-PEG4-Val-Cit-PAB-MMAF

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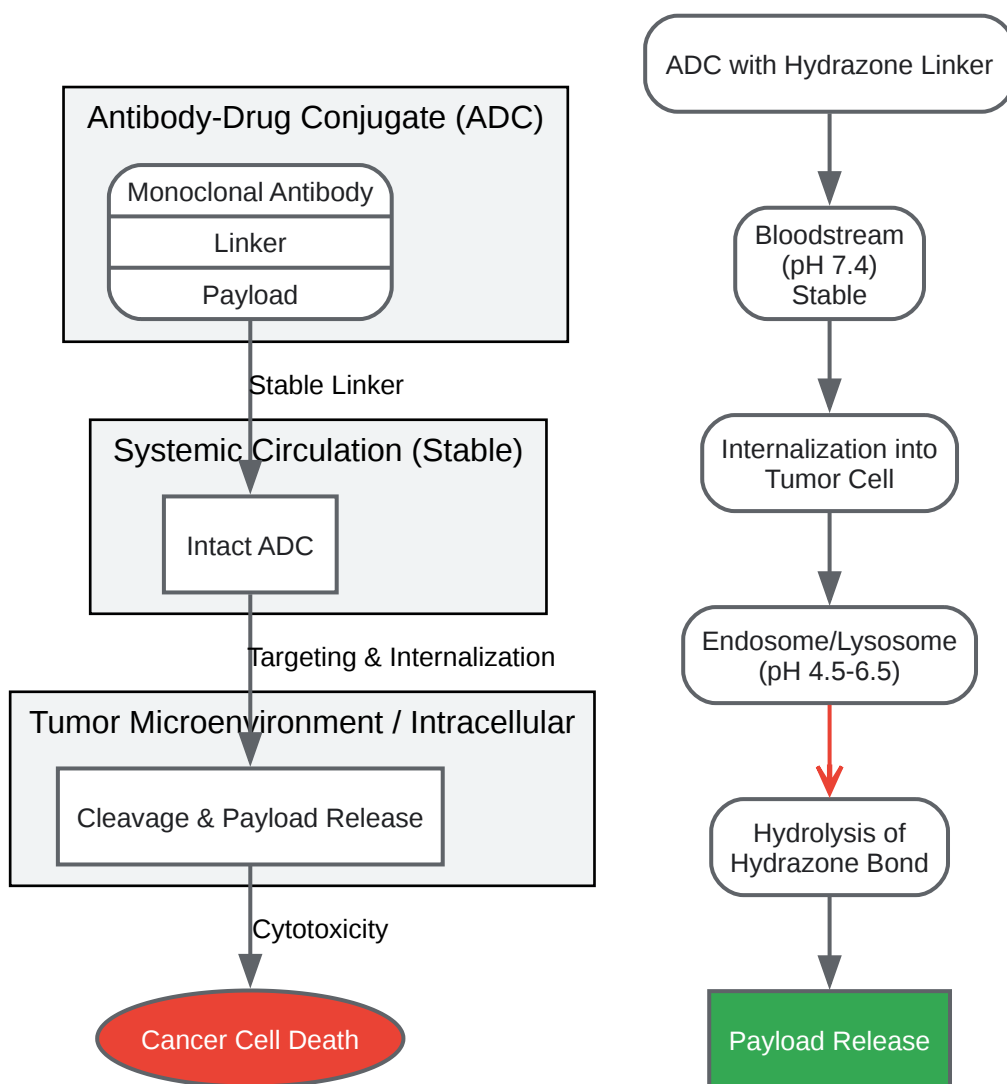
For Researchers, Scientists, and Drug Development Professionals

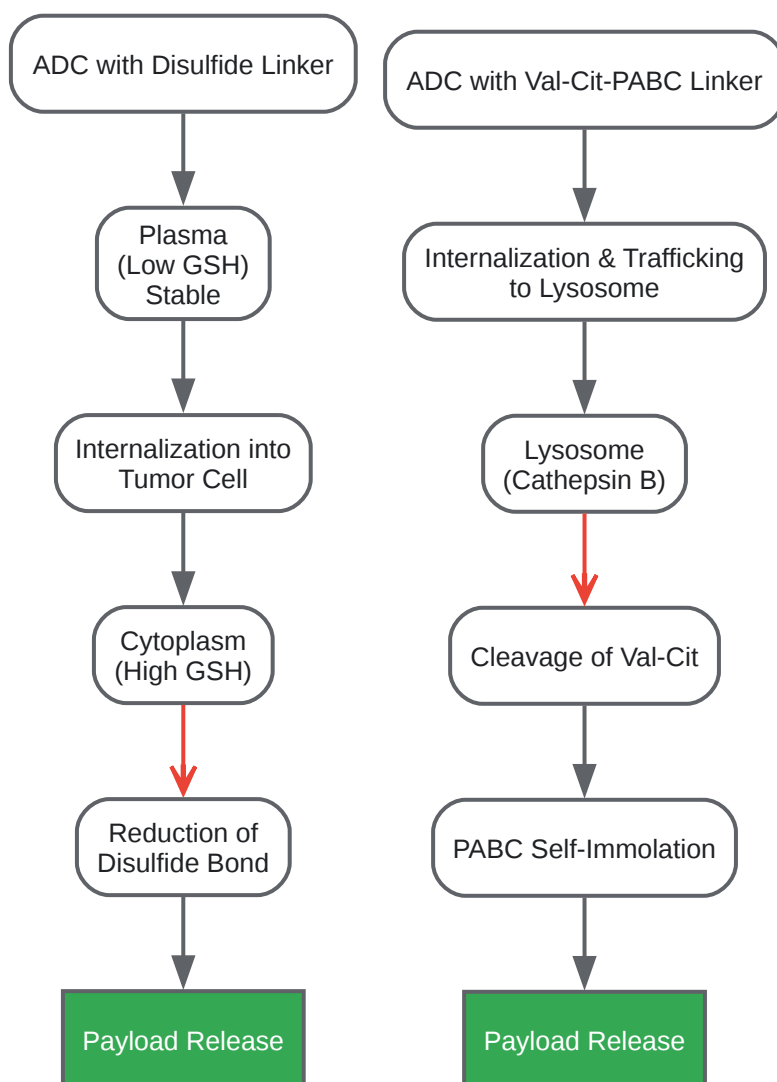
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic modality is the linker, a critical component that covalently attaches the payload to the antibody. The choice of linker is paramount, dictating the stability, efficacy, and safety profile of the entire ADC. Among the various linker technologies, cleavable linkers have emerged as a dominant and versatile strategy, enabling controlled payload release within the tumor microenvironment.

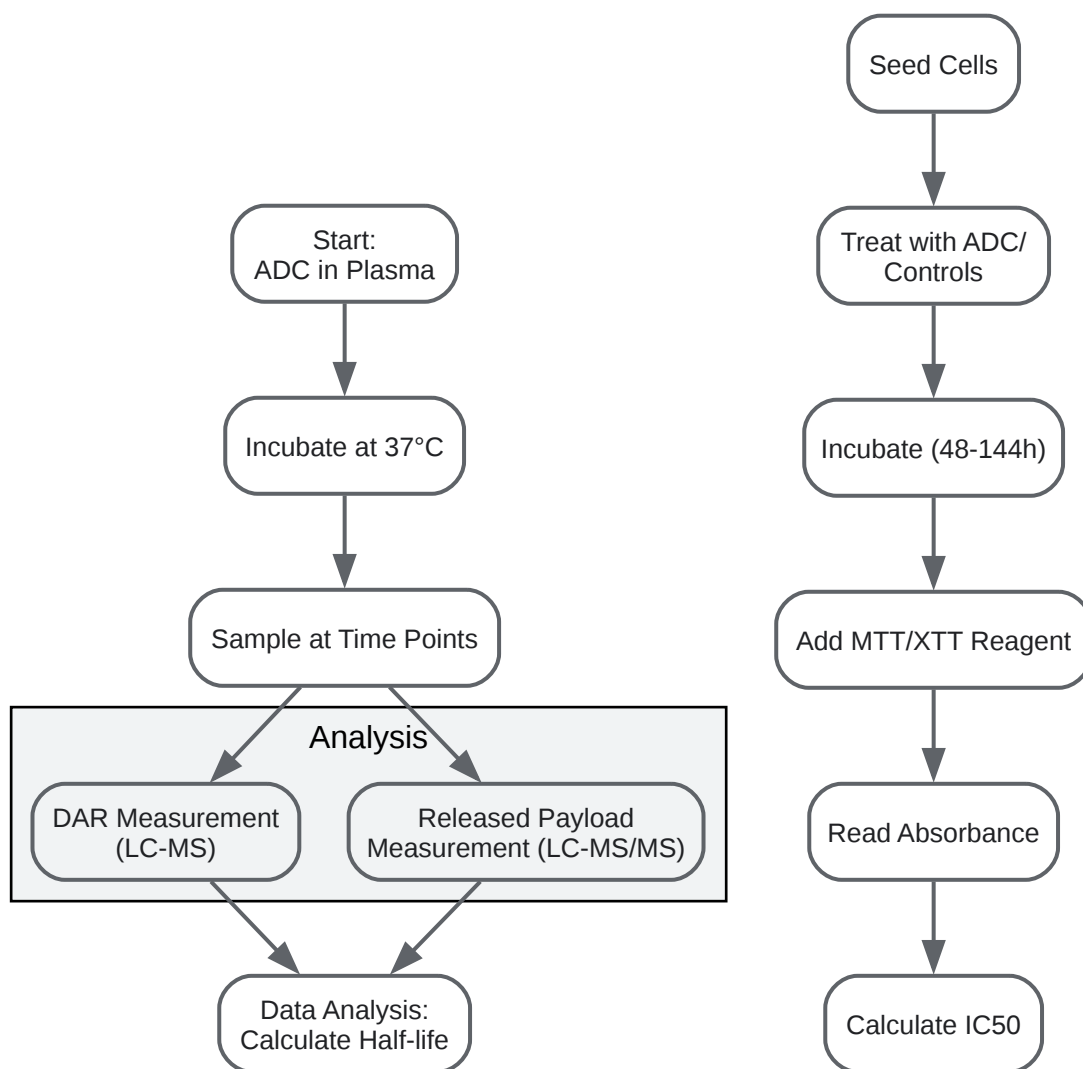
This in-depth technical guide provides a comprehensive overview of cleavable linkers in ADCs, delving into their core mechanisms, quantitative performance data, and the detailed experimental protocols essential for their evaluation.

The Fundamental Role of Cleavable Linkers

The ideal ADC linker must maintain a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be readily cleaved to unleash the cytotoxic agent upon reaching the target cancer cell.^[1] Cleavable linkers are designed to exploit the unique physiological and biochemical differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.^{[1][2]} This targeted release mechanism is crucial for widening the therapeutic window and maximizing the anti-tumor efficacy of ADCs.^[3]







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